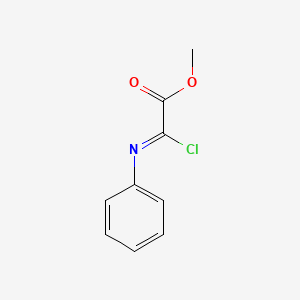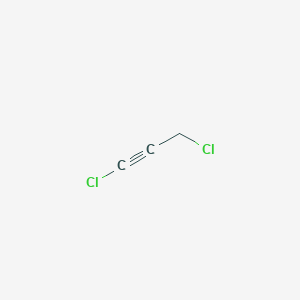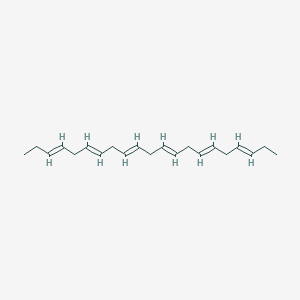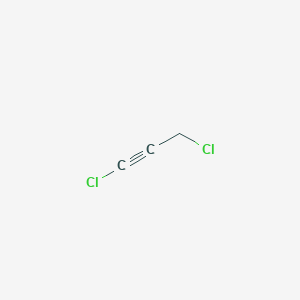
1,3-Dichloroprop-1-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichloroprop-1-yne is an organochlorine compound with the molecular formula C₃H₂Cl₂. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of both chlorine atoms and a triple bond in its structure.
Preparation Methods
1,3-Dichloroprop-1-yne can be synthesized through several methods. One common synthetic route involves the chlorination of propyne. The reaction typically requires a catalyst and is carried out under controlled conditions to ensure the selective addition of chlorine atoms to the propyne molecule. Industrial production methods often involve the use of large-scale reactors and continuous flow processes to achieve high yields and purity.
Chemical Reactions Analysis
1,3-Dichloroprop-1-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into less chlorinated or fully dechlorinated products.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Dichloroprop-1-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore the potential therapeutic uses of this compound and its derivatives.
Industry: It is used in the production of various chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism by which 1,3-Dichloroprop-1-yne exerts its effects involves its reactivity with various molecular targets. The compound can interact with nucleophiles, leading to the formation of new chemical bonds. This reactivity is due to the presence of the triple bond and the electron-withdrawing chlorine atoms, which make the molecule highly electrophilic.
Comparison with Similar Compounds
1,3-Dichloroprop-1-yne can be compared with other similar compounds, such as:
1,3-Dichloropropene: Another organochlorine compound with similar reactivity but different applications.
1,2-Dichloropropane: A related compound with two chlorine atoms but a different structural arrangement.
Propyne: The parent hydrocarbon of this compound, which lacks the chlorine atoms. The uniqueness of this compound lies in its specific reactivity and the presence of both chlorine atoms and a triple bond, which confer distinct chemical properties.
This article provides a detailed overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
139411-87-3 |
|---|---|
Molecular Formula |
C3H2Cl2 |
Molecular Weight |
108.95 g/mol |
IUPAC Name |
1,3-dichloroprop-1-yne |
InChI |
InChI=1S/C3H2Cl2/c4-2-1-3-5/h2H2 |
InChI Key |
QZNMPRPWDXTEQJ-UHFFFAOYSA-N |
Canonical SMILES |
C(C#CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


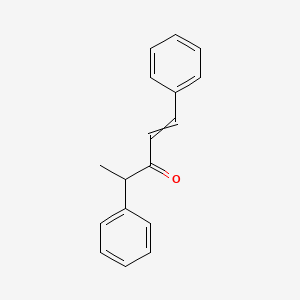
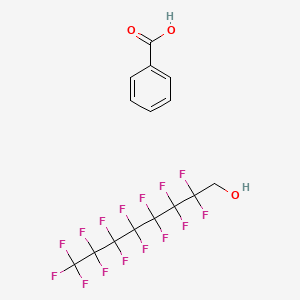
![Methyl 2-[(2-bromotetradecanoyl)amino]tetradecanoate](/img/structure/B14286028.png)
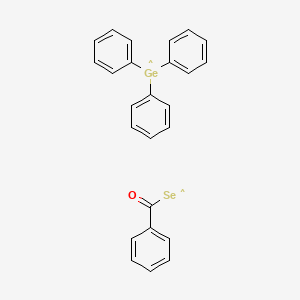
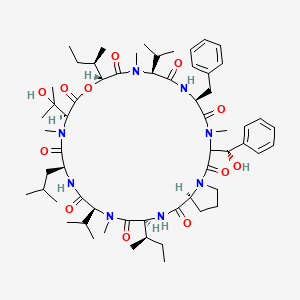
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}aspartic acid](/img/structure/B14286034.png)
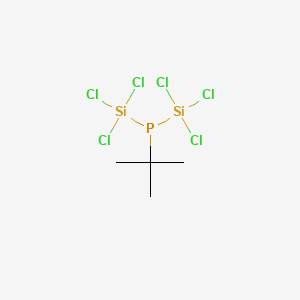
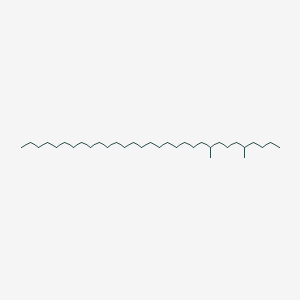
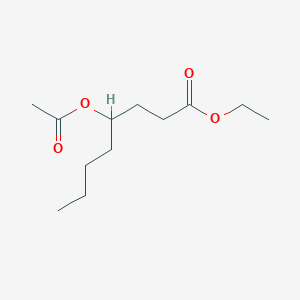
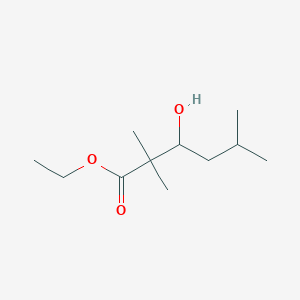
![4-(1,1-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}ethyl)-1,1'-biphenyl](/img/structure/B14286060.png)
